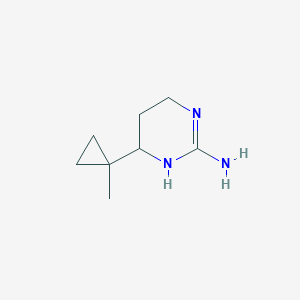

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

6-(1-methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C8H15N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h6H,2-5H2,1H3,(H3,9,10,11) |

InChI Key |

JDLBCBCRXGOAJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2CCN=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(1H-Imidazol-4-yl)propyl]-1,4,5,6-tetrahydropyrimidin-2-amine (145)

- Structure: Features a 3-(imidazol-4-yl)propyl group at the 2-amino position of the tetrahydropyrimidine ring.

- Activity : Acts as a histamine H2 receptor agonist with high potency and selectivity (EC₅₀ = 1.3 nM in guinea pig atrium assays). The imidazole-propyl side chain mimics histamine’s structure, enabling receptor binding .

- Stability : The Boc-protection strategy during synthesis enhances intermediate stability, while TFA deprotection yields the active compound .

- Key Difference : Compared to the target compound, the imidazole-propyl group prioritizes H2 receptor engagement over H1, highlighting the role of substituent polarity in receptor selectivity .

(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine Hydroiodide

- Structure: Substituted with a 4-methoxybenzyl group at the 2-amino position.

- Activity : Exhibits H1 receptor antagonism (IC₅₀ = 0.8 µM in guinea pig trachea), inducing bronchorelaxation. The methoxybenzyl group enhances lipophilicity, improving membrane penetration .

- Computational Insights : DFT/HF studies reveal the N12 atom as the most nucleophilic site, with the methoxy group stabilizing interactions via hydrogen bonding .

- Key Difference : The aromatic methoxybenzyl substituent favors H1 receptor binding, whereas the 1-methylcyclopropyl group in the target compound may reduce off-target effects due to steric hindrance .

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

- Structure : Contains a 3-methylphenyl group at the 6-position.

- Status : Discontinued due to unspecified stability or efficacy issues, as indicated in its safety data sheet (SDS) .

6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine

- Structure : Simple methyl substitution at the 6-position.

- Properties : Molecular weight = 113.16 g/mol; lacks detailed pharmacological data.

Functional and Application Comparisons

Table 1. Structural and Functional Comparison of Tetrahydropyrimidin-2-amine Derivatives

*Calculated based on molecular formulas.

Table 2. Substituent Effects on Pharmacological Properties

Biological Activity

6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N4

- Molecular Weight : 194.25 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

The compound primarily interacts with various neurotransmitter receptors, particularly those involved in the serotonergic system. Preliminary studies suggest that it may act as a selective agonist for the serotonin 2C (5-HT2C) receptor, which is implicated in mood regulation and appetite control.

Biological Activities

- Antipsychotic Potential : Research indicates that compounds similar to this compound exhibit significant antipsychotic-like effects in animal models. For instance, a related compound showed an EC50 of 23 nM at the 5-HT2C receptor while demonstrating no β-arrestin recruitment activity, highlighting its functional selectivity .

- Neurotransmitter Modulation : The compound's interaction with the serotonergic system suggests potential applications in treating disorders like schizophrenia and depression. Functional selectivity at the 5-HT2C receptor may lead to reduced side effects compared to traditional antipsychotics .

- In Vitro Studies : In vitro assays have demonstrated that related tetrahydropyrimidines can inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of tetrahydropyrimidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.